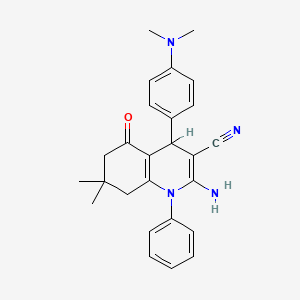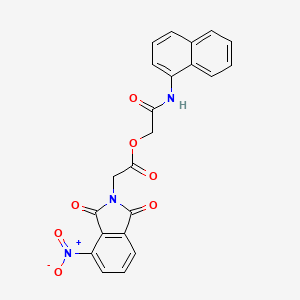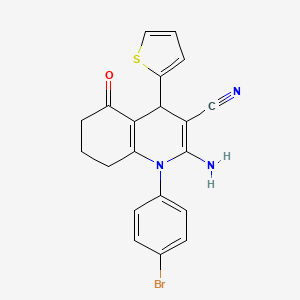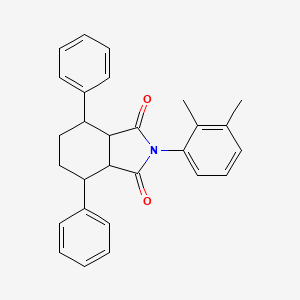![molecular formula C12H8IN3O4 B11534883 3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)
3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. It belongs to the class of hydrazide derivatives, which are often explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction. The general reaction scheme is as follows:
- Dissolve 3-iodobenzohydrazide in methanol.
- Add 5-nitrofurfural and a few drops of glacial acetic acid.
- Reflux the mixture for 4-6 hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold methanol and dry it under vacuum.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or cyanides can replace the iodine atom under conditions such as heating or using a catalyst.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, products can vary widely, including thiol-substituted or amine-substituted derivatives.
科学研究应用
Chemistry
In chemistry, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicinal research, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is explored for its potential anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific functional groups.
作用机制
The mechanism by which 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exerts its effects involves interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) under biological conditions, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to cell death. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
- 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- 3-iodo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 3-iodo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to its specific nitrofuran moiety, which imparts distinct biological activities. The presence of the iodine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
This compound’s unique combination of functional groups makes it a valuable candidate for various applications in scientific research and industry.
属性
分子式 |
C12H8IN3O4 |
|---|---|
分子量 |
385.11 g/mol |
IUPAC 名称 |
3-iodo-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8IN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ |
InChI 键 |
OCQAUBCMRVCEMD-VGOFMYFVSA-N |
手性 SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl {4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11534821.png)
![2-(2-methylphenyl)-6-{[2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11534828.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534834.png)
![2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11534838.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
![2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11534867.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11534878.png)
![2-chloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534880.png)

![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
